8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . One common approach involves the nucleophilic attack and concomitant intramolecular cyclization of cyclopentane and piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the methodologies used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways . This inhibition leads to decreased levels of STAT3-dependent proteins, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: Shares the same bicyclic core but lacks the benzyl group.
8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid: Contains additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and potential therapeutic applications.
Properties
CAS No. |
111895-03-5 |
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Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C14H17N/c1-2-5-12(6-3-1)11-15-13-7-4-8-14(15)10-9-13/h1-7,13-14H,8-11H2 |
InChI Key |
YYBOLQIVTVSQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCC1N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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